

Application Notes and Protocols for Lentiviral Expression of FKBP12-F36V Fusion Proteins

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Compound of Interest

Compound Name: FKBP12 PROTAC dTAG-7

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the lentiviral expression of FKBP12(F36V) fusion proteins, a powerful tool for inducing protein dimerization or targeted protein degradation. The protocols outlined below cover plasmid construction, lentivirus production, cell line transduction, and functional analysis.

The FKBP12(F36V) system is a versatile chemical biology tool that allows for the conditional control of protein function.^{[1][2]} This system utilizes a mutant form of the FK506-binding protein 12 (FKBP12) that contains a phenylalanine-to-valine substitution at position 36 (F36V). This mutation creates a specific binding pocket for synthetic ligands, such as AP20187 for dimerization or dTAG molecules for degradation, with high affinity and specificity over the wild-type FKBP12.^{[3][4]} By fusing the FKBP12(F36V) domain to a protein of interest, researchers can achieve rapid and reversible control over their target protein's activity or abundance.

This technology has broad applications, including the study of signaling pathways, analysis of protein-protein interactions, and validation of drug targets.^{[5][6]} Lentiviral delivery of the FKBP12(F36V) fusion construct ensures stable and long-term expression in a wide range of dividing and non-dividing mammalian cells.^[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the FKBP12(F36V) system, providing a reference for expected outcomes and optimization.

Table 1: Ligand-Binding and Dimerization Parameters

Parameter	Value	Description	Reference
Kd (SLF'-FKBP12(F36V))	Subnanomolar	Dissociation constant for the synthetic ligand SLF' and the FKBP12(F36V) mutant, indicating a very high-affinity interaction.	[8]
Selectivity (mutant vs. wild-type)	>1,000-fold	The synthetic ligand binds to the FKBP12(F36V) mutant with over 1000 times greater affinity than to the wild-type FKBP12.	[8]
Dimerizer Concentration (AP20187)	Varies by cell type and application (typically nM to low μ M range)	The concentration of the dimerizing ligand AP20187 required to induce dimerization of FKBP12(F36V) fusion proteins.	[3]

Table 2: dTAG System Performance for Targeted Protein Degradation

Parameter	Value	Description	Reference
dTAG-13 Concentration for Degradation	As low as 100 nM	Effective concentration of the dTAG-13 molecule for inducing degradation of FKBP12(F36V)-tagged proteins.	[1]
Time to Onset of Degradation	As little as 1 hour	The time required to observe significant degradation of the target protein after the addition of the dTAG molecule.	[6]
Degradation Efficiency	>90%	The percentage of the target protein that can be degraded upon treatment with the dTAG molecule.	[8]
Reversibility	Yes	Removal of the dTAG molecule allows for the re-expression and accumulation of the target protein.	[6]

Experimental Protocols

Protocol 1: Construction of Lentiviral Expression Vector for FKBP12(F36V) Fusion Protein

This protocol describes the cloning of a gene of interest in-frame with the FKBP12(F36V) tag into a lentiviral expression vector.

Materials:

- Lentiviral transfer plasmid (e.g., pLenti PGK Neo (DEST)).[9]

- Gene of interest (GOI) cDNA.
- FKBP12(F36V) coding sequence.
- Restriction enzymes and T4 DNA ligase.
- Competent E. coli cells.
- Plasmid purification kit.

Procedure:

- Obtain or Synthesize FKBP12(F36V) sequence: The coding sequence for the F36V mutant of human FKBP12 should be obtained. Ensure the sequence is optimized for mammalian expression.
- Primer Design: Design PCR primers to amplify your GOI. The primers should include appropriate restriction sites for cloning into the lentiviral vector, ensuring an in-frame fusion with the FKBP12(F36V) tag. The tag can be placed at either the N- or C-terminus of the protein of interest, which should be empirically determined for optimal function.[\[10\]](#)
- PCR Amplification: Amplify the GOI using high-fidelity DNA polymerase.
- Vector and Insert Preparation: Digest both the lentiviral vector and the PCR product with the chosen restriction enzymes. Purify the digested vector and insert.
- Ligation: Ligate the digested insert into the prepared lentiviral vector using T4 DNA ligase.
- Transformation: Transform the ligation product into competent E. coli cells and select for colonies on appropriate antibiotic plates (e.g., ampicillin).[\[9\]](#)
- Verification: Isolate plasmid DNA from several colonies and verify the correct insertion and sequence of the FKBP12(F36V)-GOI fusion construct by restriction digest and Sanger sequencing.

Protocol 2: Lentivirus Production

This protocol details the production of high-titer lentiviral particles in HEK293T cells.

Materials:

- HEK293T cells.
- Lentiviral transfer plasmid containing FKBP12(F36V)-GOI.
- Packaging plasmid (e.g., psPAX2).
- Envelope plasmid (e.g., pMD2.G).
- Transfection reagent (e.g., calcium phosphate or lipid-based).[7]
- High-glucose DMEM with 10% FBS.
- 0.45 µm pore size filter.

Procedure:

- Cell Seeding: Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
- Plasmid Co-transfection: Co-transfect the HEK293T cells with the transfer, packaging, and envelope plasmids. A common ratio is 4:3:1 for transfer:packaging:envelope plasmids.
- Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.
- Medium Change: After 12-16 hours, replace the transfection medium with fresh culture medium.
- Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Virus Filtration and Concentration: Pool the collected supernatant and filter it through a 0.45 µm filter to remove cell debris. For higher titers, the virus can be concentrated by ultracentrifugation.[7]
- Aliquoting and Storage: Aliquot the viral supernatant and store it at -80°C.

Protocol 3: Lentiviral Transduction of Target Cells

This protocol describes the infection of target cells with the produced lentivirus.

Materials:

- Target cells.
- Lentiviral stock.
- Polybrene (8 µg/ml final concentration).
- Culture medium.
- Selection antibiotic (if applicable, e.g., Puromycin or G418).[\[9\]](#)[\[11\]](#)

Procedure:

- Cell Seeding: Seed the target cells in a 6-well plate.
- Transduction: The next day, add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) in the presence of 8 µg/ml polybrene to enhance transduction efficiency.
- Incubation: Incubate the cells for 24-48 hours.
- Medium Change: Replace the virus-containing medium with fresh culture medium.
- Selection (Optional): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium to select for transduced cells.
- Expansion: Expand the transduced cell population for further experiments.

Protocol 4: Functional Analysis of FKBP12(F36V) Fusion Proteins

This protocol provides a general framework for analyzing the function of the FKBP12(F36V) fusion protein upon addition of the chemical inducer.

A. Chemically Induced Dimerization (CID)

Materials:

- Transduced cells expressing two different FKBP12(F36V) fusion proteins.
- Dimerizing ligand (e.g., AP20187).
- Appropriate reagents for downstream analysis (e.g., lysis buffer for Western blot, antibodies for immunofluorescence).

Procedure:

- Cell Treatment: Treat the transduced cells with the desired concentration of the dimerizing ligand.
- Incubation: Incubate the cells for the desired period to allow for dimerization and subsequent cellular effects.
- Analysis: Analyze the effects of dimerization using appropriate assays, such as co-immunoprecipitation to confirm interaction, microscopy to observe changes in protein localization, or functional assays specific to the proteins of interest.

B. Targeted Protein Degradation (dTAG System)**Materials:**

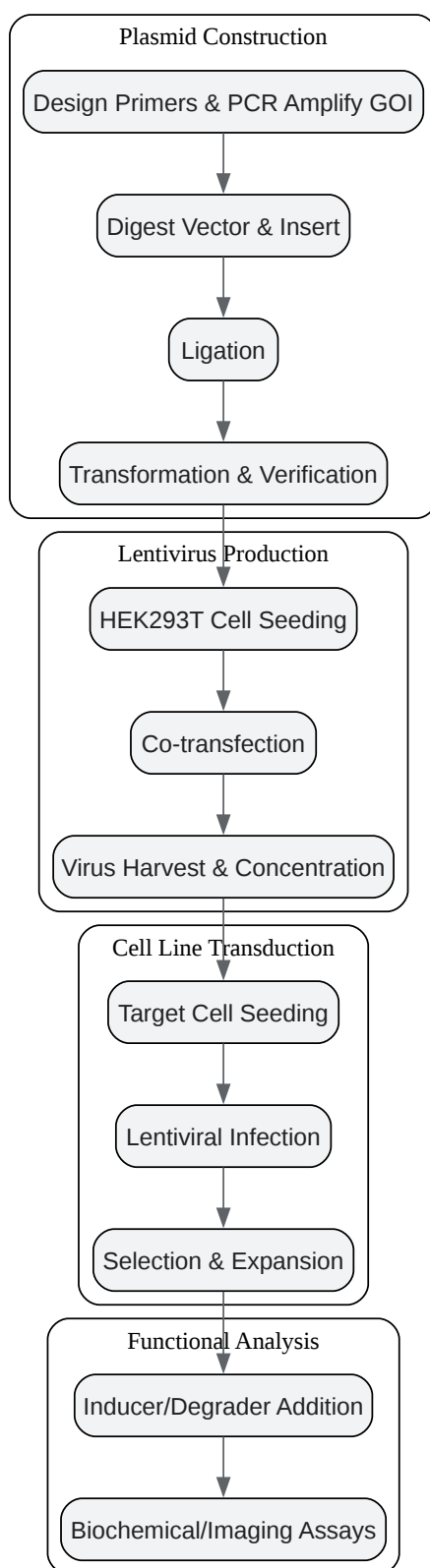
- Transduced cells expressing the FKBP12(F36V)-GOI fusion protein.
- Degradation molecule (e.g., dTAG-13).[\[2\]](#)
- Lysis buffer and antibodies for Western blot.

Procedure:

- Cell Treatment: Treat the transduced cells with the degradation molecule (e.g., 100-500 nM dTAG-13).[\[1\]](#)[\[10\]](#)
- Time Course: Collect cell lysates at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) after treatment.

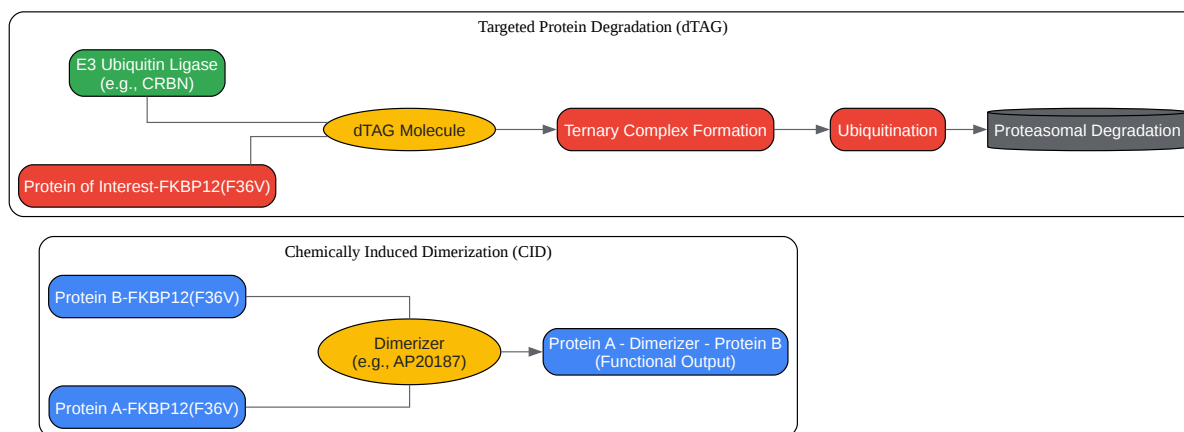
- Western Blot Analysis: Perform Western blotting to analyze the levels of the FKBP12(F36V)-GOI fusion protein. Use an antibody against the protein of interest or a tag (if present) and a loading control (e.g., GAPDH or β -actin) to quantify the extent of degradation.

Visualizations



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Caption: Experimental workflow for lentiviral expression and functional analysis of FKBP12(F36V) fusion proteins.



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Caption: Mechanisms of action for the FKBP12(F36V) system: CID and dTAG.

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